N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1260927-16-9
Cat. No.: VC7729264
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260927-16-9 |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 385.48 |
| IUPAC Name | N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |
| Standard InChI Key | PKLHQJHMPDUXHI-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Introduction
Structural Features and Functional Groups
The compound's structure includes:
These structural features make this compound a promising candidate for medicinal chemistry applications.
Synthesis Pathway
The synthesis of N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves:
-
Preparation of the Thieno[3,2-d]pyrimidine Core:
This step may involve cyclization reactions using precursors such as thiourea derivatives and α-halocarbonyl compounds. -
Functionalization of the Acetamide Moiety:
Introduction of the ethylphenyl group and isobutyl side chain through nucleophilic substitution or condensation reactions.
The exact synthetic protocol requires optimization to achieve high yield and purity.
Biological Activity and Potential Applications
The thieno[3,2-d]pyrimidine scaffold is associated with numerous therapeutic effects. Preliminary studies suggest that this compound may exhibit:
-
Anticancer Properties:
The dioxo-thienopyrimidine framework has been explored for its ability to inhibit enzymes like kinases involved in cancer progression. -
Anti-inflammatory Activity:
The functional groups present may interact with inflammatory mediators via hydrogen bonding or hydrophobic interactions. -
Antimicrobial Effects:
Similar compounds have shown activity against bacterial and fungal strains, indicating potential in infectious disease treatment.
Further pharmacological studies are required to confirm these activities and elucidate mechanisms of action.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-chloro-5-fluorophenyl)-2-[3-(isobutyl)dioxothieno...] | C18H17ClFN₃O₃S | Halogen substituents enhance reactivity |
| N-(4-bromophenyl)-N-(isobutyl)acetamide | C13H16BrN₃O | Bromine substitution affects biological activity |
| N,N-Dimethyl-N'-(5-nitrobenzo[d]thiazol-2-yl)urea | C11H12N₄O₄S | Nitro group influences molecular interactions |
The unique combination of functional groups in N-(3-ethylphenyl)-2-[...] sets it apart from related compounds by potentially improving its pharmacokinetic properties.
Research Findings and Future Directions
-
Mechanistic Studies:
Molecular docking and in vitro assays are needed to identify specific targets such as enzymes or receptors. -
Structure-Activity Relationship (SAR):
Modifications to the phenyl ring or thienopyrimidine core could optimize activity and selectivity. -
Pharmacokinetics and Toxicology:
Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are essential for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume